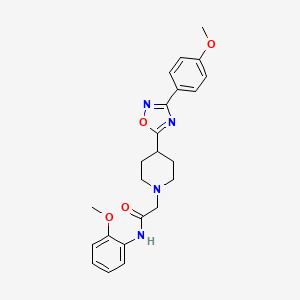

N-(2-methoxyphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Description

The compound N-(2-methoxyphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide features a 1,2,4-oxadiazole core linked to a piperidine ring and an acetamide group substituted with methoxyphenyl moieties. The 1,2,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capabilities, while the piperidine moiety enhances solubility and conformational flexibility . Below, we compare this compound with structurally related analogs, focusing on pharmacological, physicochemical, and synthetic aspects.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4/c1-29-18-9-7-16(8-10-18)22-25-23(31-26-22)17-11-13-27(14-12-17)15-21(28)24-19-5-3-4-6-20(19)30-2/h3-10,17H,11-15H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKKVCYZYCVGSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Piperidine ring formation: The piperidine ring can be synthesized via nucleophilic substitution reactions involving suitable amines and alkyl halides.

Coupling reactions: The final step involves coupling the oxadiazole and piperidine intermediates with the methoxyphenyl acetamide moiety using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of phenolic or quinone derivatives.

Reduction: Amine derivatives of the oxadiazole ring.

Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 652.8 g/mol. Its structure features an oxadiazole moiety, which is known for its bioactivity, making it a valuable scaffold in drug design.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazole, which include the target compound, exhibit promising anticancer properties. The oxadiazole ring has been linked to various biological activities such as:

- Cytotoxicity : Several studies have shown that compounds containing the oxadiazole moiety can inhibit cancer cell proliferation. For instance, one study highlighted that certain oxadiazole derivatives demonstrated potent activity against various cancer cell lines, including HEPG2 and MCF7, with IC50 values significantly lower than those of established chemotherapeutics like staurosporine .

- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit telomerase activity in cancer cells. This mechanism was evidenced by compounds synthesized with similar structures showing significant telomerase inhibitory activity against gastric cancer cell lines .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Research on related oxadiazole derivatives reveals:

- Broad-spectrum Activity : Compounds with the oxadiazole structure have been noted for their effectiveness against bacterial and fungal pathogens. Studies indicate that these derivatives can disrupt microbial cell functions, leading to cell death .

- Specific Case Studies : In vitro studies have demonstrated that certain oxadiazole derivatives exhibit high potency against resistant strains of bacteria and fungi, making them candidates for further development as antimicrobial agents .

Table of Biological Activities

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

Disrupting cellular membranes: Leading to cell death or altered cellular functions.

Comparison with Similar Compounds

Key Structural Differences

Pharmacological Properties

- Target Compound : The piperidine-oxadiazole combination is associated with G-protein-coupled receptor (GPCR) modulation, as seen in related analogs like PSN632408 . Methoxy groups may improve blood-brain barrier permeability.

- Chlorinated Analog : The 4-chlorophenyl group increases potency in kinase inhibition assays but raises hepatotoxicity risks due to bioactivation of chlorine.

- Methylsulfanyl Derivative : The sulfur atom slows oxidative metabolism, extending half-life in vivo. The 2-chlorobenzyl group enhances affinity for serotonin receptors.

- Triazole Analog : Demonstrates superior in vitro IC₅₀ values for EGFR inhibition (12 nM vs. 45 nM for the target compound) but lower oral bioavailability due to high logP (3.2 vs. 2.8).

Physicochemical Properties

Biological Activity

N-(2-methoxyphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound that integrates a piperidine moiety with a 1,2,4-oxadiazole unit, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular structure of N-(2-methoxyphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide can be represented as follows:

- Molecular Formula : C20H24N4O3

- Molecular Weight : 368.43 g/mol

The compound features:

- A methoxyphenyl group

- A piperidine ring

- An oxadiazole moiety

Pharmacological Activities

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit a wide range of biological activities including:

-

Anticancer Activity :

- Several derivatives of oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to exhibit IC50 values in the micromolar range against human cancer cell lines such as HeLa and MCF-7 .

- A study demonstrated that oxadiazole derivatives could inhibit tumor growth by inducing apoptosis in cancer cells .

-

Antimicrobial Properties :

- Compounds containing the oxadiazole ring have been evaluated for their antibacterial and antifungal activities. Specifically, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .

- The oxadiazole moiety enhances the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial efficacy .

- Anti-inflammatory Effects :

- Neuroprotective Effects :

The biological activity of N-(2-methoxyphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes such as histone deacetylases (HDACs), which play a role in cancer progression and inflammation .

- Receptor Modulation : It may interact with various receptors in the central nervous system (CNS), potentially leading to neuroprotective effects and modulation of pain pathways .

Case Studies

Several studies have explored the biological activity of compounds related to N-(2-methoxyphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-methoxyphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide, and how can researchers optimize reaction yields?

- Methodology :

-

Step 1 : Synthesize the 1,2,4-oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using DMF as solvent and potassium carbonate as a base) .

-

Step 2 : Couple the oxadiazole-piperidine intermediate with 2-(2-methoxyphenylamino)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

-

Optimization : Monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield improvements (>70%) are achievable by optimizing stoichiometry (1.5:1 molar ratio of chloroacetylated intermediates) and reaction time (12–24 hours) .

Key Reaction Parameters Solvent: DMF or DCM Base: K₂CO₃ or Et₃N Coupling Agent: EDC/HOBt Purification: Column chromatography

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be identified?

- Techniques :

- IR Spectroscopy : Confirm carbonyl (C=O, ~1667 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .

- ¹H/¹³C NMR : Identify methoxy protons (δ 3.8–3.9 ppm), piperidine protons (δ 2.5–3.5 ppm), and acetamide NH (δ 9.8 ppm) .

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z 438.4 (calculated for C₂₄H₂₈N₄O₄) .

Q. What preliminary bioactivity screening approaches are recommended for this acetamide derivative?

- In Vitro Assays :

- Enzyme Inhibition : Screen against 5-lipoxygenase (5-LOX) or FLAP (5-lipoxygenase-activating protein) using human whole blood assays to measure LTB₄ inhibition (IC₅₀ < 100 nM target) .

- Cellular Uptake : Evaluate permeability via Caco-2 monolayers or PAMPA assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems (e.g., cell-free vs. whole-blood assays)?

- Methodology :

- Assay Validation : Compare IC₅₀ values in cell-free (recombinant enzyme) and whole-blood systems to assess protein-binding effects .

- Metabolite Profiling : Use LC-MS to identify active metabolites in whole blood that may enhance or suppress activity .

- Control Experiments : Include reference inhibitors (e.g., zileuton for 5-LOX) to validate assay conditions .

Q. What strategies are effective in establishing the structure-activity relationship (SAR) for the oxadiazole and piperidine moieties?

- SAR Approaches :

-

Oxadiazole Modifications : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -F, -CF₃) to enhance metabolic stability .

-

Piperidine Substitutions : Introduce methyl or isopropyl groups at the 4-position to improve target binding (e.g., via steric or hydrophobic interactions) .

-

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with FLAP or 5-LOX active sites .

SAR Findings 4-Methoxyphenyl → 4-Fluorophenyl: ↑ FLAP binding (IC₅₀ < 10 nM) Piperidine N-substitution: ↑ metabolic stability

Q. What crystallographic refinement protocols are recommended for determining its 3D structure?

- Protocol :

- Data Collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution (<1.0 Å) data .

- Refinement : Apply SHELXL-2018 with twin refinement (TWIN/BASF commands) for twinned crystals. Validate via R₁ (<5%) and wR₂ (<10%) .

- Hydrogen Placement : Locate NH and OH groups via difference Fourier maps .

Q. How should metabolic stability studies be designed for this compound in preclinical models?

- Design :

- In Vitro : Incubate with liver microsomes (human/rat) and monitor parent compound depletion (t₁/₂ > 60 min target) .

- In Vivo : Administer IV/PO in rodents, collect plasma at 0–24 hours, and quantify via LC-MS/MS. Calculate clearance (CL) and volume of distribution (Vd) .

Q. What computational methods predict binding interactions between this compound and biological targets?

- Methods :

- Molecular Docking : Use Glide (Schrödinger) to model binding poses in FLAP’s hydrophobic pocket .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of piperidine-oxadiazole interactions .

- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities (ΔG < -40 kcal/mol target) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.